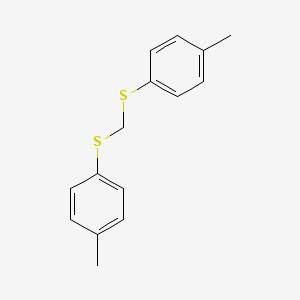

Bis(p-tolylthio)methane

Description

Contextual Significance within Dithioacetal Chemistry

Dithioacetals are the sulfur analogues of acetals, typically formed through the condensation reaction of an aldehyde or ketone with thiols. wikipedia.org Bis(p-tolylthio)methane is a symmetrical dithioacetal derived from formaldehyde (B43269) and two equivalents of p-toluenethiol.

The significance of dithioacetals in organic chemistry is multifaceted. They are widely employed as protecting groups for carbonyl compounds. The thioacetal functionality is stable under various conditions where the original carbonyl group would react, yet it can be removed when desired to regenerate the carbonyl. wikipedia.org

Perhaps the most powerful application of dithioacetals is in the concept of "umpolung" or polarity inversion. The carbonyl carbon of an aldehyde is electrophilic. However, once converted to a dithioacetal, the methine proton (the hydrogen on the carbon between the two sulfur atoms) becomes acidic and can be removed by a strong base. wikipedia.org This generates a carbanion, rendering the central carbon nucleophilic. This nucleophile can then react with various electrophiles to form new carbon-carbon bonds, a process exemplified by the renowned Corey-Seebach reaction. wikipedia.org

Furthermore, derivatives of dithioacetals, such as ketene (B1206846) dithioacetals, are recognized as highly versatile building blocks in organic synthesis. researchgate.netrsc.org They serve as precursors for a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. researchgate.netgrowingscience.com

Historical Trajectories and Foundational Discoveries in Methine Derivatives

The study of methine derivatives is intrinsically linked to the development of modern organic chemistry in the 19th century, a period that saw foundational discoveries such as Friedrich Wöhler's synthesis of urea (B33335) and John Dalton's atomic theory. chemistryviews.org The field of organometallic chemistry, crucial to understanding the reactivity of many modern reagents, began to flourish with discoveries like Zeise's salt in 1827 and Frankland's synthesis of air-sensitive metal-alkyl complexes in the mid-1800s. uga-editions.com

The specific utility of dithioacetals, which contain a methylene (B1212753) (-CH2-) or substituted methine (>CH-) group flanked by sulfur atoms, was significantly advanced by the discovery of their unique reactivity. The development of the Corey-Seebach reaction in the 20th century was a landmark achievement, demonstrating how dithianes (cyclic dithioacetals) could be used as acyl anion equivalents, a previously challenging synthetic transformation. wikipedia.org This established dithioacetals as indispensable tools for carbon-carbon bond formation and the synthesis of complex organic molecules.

Current Research Landscape and Emerging Academic Paradigms

The contemporary research landscape for this compound and related dithioacetals is vibrant and expanding into new domains. While the classical roles in synthesis remain important, new applications are continually emerging.

A prominent area of current research involves the use of this compound as a flexible dithioether ligand in coordination chemistry and materials science. researchgate.net Scientists are actively investigating its self-assembly with metal salts, particularly copper(I) halides, to create coordination polymers. acs.org These studies explore how the structure of the dithioether ligand influences the dimensionality and properties of the resulting material. For instance, reacting this compound with different copper halides can yield structures ranging from discrete dinuclear complexes to infinite one-dimensional (1D) polymer chains. acs.org

The resulting coordination polymers often exhibit interesting photophysical properties, such as strong luminescence, which is a key focus of investigation for potential applications in sensors or optoelectronic devices. acs.orgresearchgate.net Research in this area systematically modifies the components—for example, by changing the halide (iodide vs. bromide) or the substituents on the aromatic rings of the ligand—to understand the structure-property relationships that govern the final material's characteristics. acs.org

Another emerging paradigm is the use of the methylene thioacetal linkage as a chemically robust surrogate for the disulfide bond in peptide therapeutics. frontiersin.orgresearchgate.net Replacing a native S-S bond with a more stable S-C-S linkage can enhance a peptide drug's resistance to reductive cleavage while preserving its bioactive conformation, a strategy with significant potential in drug discovery. frontiersin.orgresearchgate.net

The following table summarizes research findings on the coordination chemistry of this compound with copper(I) halides.

| Reactants | Molar Ratio (Ligand:Metal) | Resulting Compound | Structural Features |

| This compound (L2), CuI | 1:2 | [{Cu₄(μ₃-I)₄}(μ-L2)₂]n | 1D-coordination polymer with cubane-like Cu₄I₄ clusters. acs.org |

| This compound (L2), CuBr | 4:2 | [{Cu(μ₂-Br)₂Cu}(η¹-L2)₄] | Dinuclear complex with four pendent dithioether ligands. acs.org |

Unaddressed Research Questions and Future Scholarly Avenues

Despite significant progress, several research questions and future opportunities remain in the study of this compound and its chemical relatives.

In materials science, a major goal is to move from serendipitous discovery to the rational design of coordination polymers and metal-organic frameworks (MOFs) with predictable structures and tailored functionalities. researchgate.netacs.org Future work will likely focus on leveraging ligands like this compound to construct more complex 2D and 3D networks with applications in catalysis, gas storage, or sensing. Understanding and controlling the subtle interplay between ligand flexibility, metal coordination geometry, and reaction conditions is a key challenge to be addressed.

In the realm of medicinal chemistry, while the concept of using methylene thioacetal linkages as disulfide surrogates is promising, its full therapeutic potential is yet to be realized. frontiersin.org This will require extensive future research, including comprehensive in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and potential toxicity of these modified peptides. frontiersin.org Developing predictive guidelines for their application and integrating them into modern drug screening platforms are essential next steps. frontiersin.org

Furthermore, the broader field of thioacetal chemistry continues to seek more efficient and sustainable synthetic methods. numberanalytics.com Overcoming challenges such as the harsh conditions sometimes required for deprotection and the potential for undesired side reactions remains an active area of investigation. numberanalytics.com The development of novel catalytic systems for the formation and transformation of dithioacetals under mild conditions represents a significant avenue for future scholarly work.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16S2 |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1-methyl-4-[(4-methylphenyl)sulfanylmethylsulfanyl]benzene |

InChI |

InChI=1S/C15H16S2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |

InChI Key |

MGPBMQMFPKAALA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SCSC2=CC=C(C=C2)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Bis P Tolylthio Methane and Its Functionalized Analogues

Established Synthetic Pathways via Carbon-Sulfur Bond Formation

The formation of the core bis(p-tolylthio)methane structure relies on the creation of carbon-sulfur bonds. Two primary strategies have been firmly established: nucleophilic substitution reactions and condensation reactions.

A common and effective method for synthesizing this compound involves the reaction of p-toluenethiol with a suitable haloform precursor, such as dichloromethane (B109758) or iodoform (B1672029). This approach is a classic example of nucleophilic substitution, where the thiolate anion acts as the nucleophile.

In a typical procedure, p-toluenethiol is deprotonated by a base to form the p-tolylthiolate anion. This potent nucleophile then displaces the halide ions from a dihalomethane. For instance, the reaction of p-toluenethiol with dichloromethane can yield this compound. thieme-connect.comnih.gov

Another variation of this method utilizes iodoform (CHI3). The synthesis of a related compound, bis(2-pyridylthio)(p-tolylthio)methane, has been achieved by treating a mixture of 2-mercaptopyridine (B119420) and p-thiocresol with sodium hydride (NaH), followed by the addition of iodoform. researchgate.netresearchgate.net This demonstrates the utility of haloforms as a one-carbon electrophilic source for coupling two thiol units.

The condensation of thiols with aldehydes is a fundamental and widely used method for the synthesis of thioacetals. mdpi.com This reaction is typically catalyzed by an acid. For the synthesis of this compound, formaldehyde (B43269) is the aldehyde of choice. epa.govosti.gov

The reaction mechanism involves the acid-catalyzed activation of the aldehyde's carbonyl group, making it more electrophilic. Two equivalents of p-toluenethiol then sequentially attack the carbonyl carbon, leading to the formation of a hemithioacetal intermediate, followed by the final thioacetal product after the elimination of a water molecule. Various acid catalysts, including Lewis acids like boron trifluoride (BF3) and Brønsted acids like p-toluenesulfonic acid (p-TSA), can be employed to facilitate this transformation. pearson.comscialert.net Deep eutectic solvents have also been explored as effective media for this type of reaction. researchgate.net

Beyond the classical methods, novel synthetic strategies for this compound have been developed. One such innovative approach involves the use of carbon dioxide (CO2) as a C1 source. Researchers have demonstrated that the reaction of thiophenols with CO2 in the presence of a sodium borohydride (B1222165)/iodine (NaBH4/I2) system can produce dithioacetals. acs.org This reaction represents a selective four-electron reductive functionalization of CO2, coupling it with the construction of C–S bonds. The process can be scaled up to the gram scale, yielding this compound in good yield. acs.org

A proposed mechanism for this reaction suggests that NaBH4 first reacts with the thiol. acs.org Concurrently, NaBH4 reacts with iodine to generate borane (B79455), which then interacts with carbon dioxide. acs.org These intermediates ultimately react to form the dithioacetal product. acs.org

Mechanistic investigations into thioacetal formation often focus on understanding the role of intermediates and catalysts. For example, studies have explored kinetically controlled reactions for the synthesis of unsymmetrical dithioacetals, where a strong preference for the mixed product is observed from the early stages of the reaction. nih.gov

Synthesis of Aromatic Ring-Substituted this compound Derivatives

The synthesis of this compound analogues with substituents on the aromatic rings allows for the fine-tuning of the molecule's properties.

The primary strategy for synthesizing aromatic ring-substituted derivatives involves starting with an appropriately functionalized p-toluenethiol. This approach is generally more efficient than attempting to functionalize the aromatic rings after the formation of the this compound core.

A wide array of functional groups can be incorporated using this method. For example, various substituted thiophenols have been successfully used in condensation reactions with aldehydes to produce the corresponding substituted bis(arylthio)methanes. mdpi.comnih.gov This includes thiophenols bearing both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, cyano, halo). mdpi.comnih.govmdpi.com

For instance, the reaction of substituted aromatic aldehydes with p-toluenethiol allows for the introduction of functionality onto the methylene (B1212753) bridge of the resulting thioacetal, as demonstrated by the synthesis of compounds like 4-(Bis(p-tolylthio)methyl)benzonitrile. mdpi.comnih.gov

The nature of the substituents on the aromatic ring of the thiol can significantly influence the efficiency of the thioacetal synthesis. Both electronic and steric effects play a role.

Studies have shown that thiols with both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F, -Cl, -Br, -I, -CF3, -NO2, -COOMe) groups can provide the desired products in good to excellent yields. mdpi.com However, the reaction conditions may need optimization depending on the substituent. For example, in some systems, strongly electron-withdrawing groups like -NO2 on the thiophenol can lead to complex reaction mixtures with very little desired product, while in other methodologies, even a nitro-substituted thiophenol can achieve a good yield. mdpi.comnih.gov

Similarly, when reacting substituted aldehydes, both electron-rich and electron-poor aromatic aldehydes generally react smoothly to give the desired thioacetals in good yields. acs.org However, very electron-rich aldehydes may result in lower to moderate yields and potential side reactions. acs.org Steric hindrance on the thiophenol, such as ortho-substitution, can also reduce the preference for the formation of the desired product, sometimes leading to a statistical distribution of products in the synthesis of unsymmetrical thioacetals. nih.gov

The following table summarizes the yields for the synthesis of various substituted thioacetals from substituted aromatic aldehydes and thiols, illustrating the impact of substituents.

| Aldehyde Substituent | Thiol Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-CN | 4-CH3 (p-tolyl) | 4-(Bis(p-tolylthio)methyl)benzonitrile | 86 | mdpi.comnih.gov |

| 4-CHO | 4-CH3 (p-tolyl) | 4-(Bis(p-tolylthio)methyl)benzaldehyde | 86 | mdpi.comnih.gov |

| 4-Cl | 4-OCH3 | ((4-Chlorophenyl)methylene)bis((4-methoxyphenyl)sulfane) | 72 | nih.gov |

| 4-CH3 | Naphthalen-2-yl | (p-tolylmethylene)bis(naphthalen-2-ylsulfane) | 71 | nih.gov |

| H (Benzaldehyde) | Benzyl (B1604629) | (Phenylmethylene)bis(benzylsulfane) | 73 | nih.gov |

| 4-NO2 | Thiophenol | ((4-Nitrophenyl)methylene)bis(phenylsulfane) | ~70 | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis Protocols

The development of synthetic routes for this compound and its analogues has increasingly focused on aligning with the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of advancement include the use of alternative reaction media, the implementation of solvent-free conditions, and the maximization of atom economy.

Solvent-Free and Ionic Liquid-Mediated Syntheses

A significant stride in the sustainable synthesis of thioacetals, including this compound, involves moving away from conventional volatile organic solvents. This shift mitigates environmental pollution, reduces health risks, and can simplify product purification processes. Two prominent approaches in this domain are the use of ionic liquids and the adoption of solvent-free reaction conditions.

Ionic Liquids (ILs) as Catalysts and Media

Ionic liquids are salts with low melting points that exist as liquids below 100°C, often even at room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and chemical stability. researchgate.net A key advantage of ILs is that their properties can be finely tuned by modifying the cation and anion, allowing for the design of task-specific ILs for particular chemical transformations. iolitec.de

In the context of thioacetal synthesis, ILs can function as both the reaction medium and the catalyst. Research has demonstrated that simple, inexpensive room-temperature ionic liquids, such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), can efficiently catalyze the reaction between thiols and alkyl or acyl halides at room temperature without any additional solvent, producing thioethers and dithianes in high yields. researchgate.net The IL can also be recovered and recycled for several runs, adding to the economic and environmental viability of the process. researchgate.net

Furthermore, water-stable Brønsted acidic ionic liquids containing an alkane sulfonic acid group have been employed for the mild and chemoselective thioacetalization of various aldehydes, affording 1,3-dithianes in very good yields with short reaction times. organic-chemistry.org The use of an ionic liquid of selenium has also been reported as an effective catalyst for the synthesis of thioacetals under solvent-free conditions. iaea.org

Solvent-Free Synthesis

Eliminating the solvent entirely represents an ideal scenario in green chemistry. Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry) or using a catalytic amount of a solid-supported reagent, can lead to higher efficiency, reduced waste, and simpler work-up procedures. ijacskros.comjetir.org For instance, a green one-pot technique for synthesizing bis(indolyl)methane derivatives, which are structurally analogous in their synthesis from an aldehyde, has been developed using a reusable solid acid catalyst (PMA-Cellulose) under solvent-free conditions, offering excellent yields in a short time. rsc.org While this specific example does not produce this compound, the underlying principle of using a recyclable, solid-phase catalyst in a solvent-free system is directly applicable to developing greener protocols for thioacetal formation.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of by-products, aligning with the core goal of waste prevention. um-palembang.ac.id

A highly innovative and atom-economical synthesis of bis(arylthio)methanes, including this compound, utilizes carbon dioxide (CO₂) as a C1 source. acs.org This approach is particularly noteworthy as it transforms a greenhouse gas into a valuable chemical building block. The reaction involves a selective four-electron reduction of CO₂ with a thiophenol (like p-thiocresol) using sodium borohydride (NaBH₄) as the reductant and a catalytic amount of iodine. acs.org This method provides a novel route for the highly selective conversion of CO₂ into the central methylene (-CH₂-) group of the dithioacetal, coupled with the formation of two new carbon-sulfur bonds. acs.org

Under optimized conditions (100 °C in 1,4-dioxane), the reaction of p-thiocresol with CO₂ and NaBH₄ can be scaled up to 10 mmol, producing this compound in an 80% isolated yield. acs.org This process is significantly more atom-economical than traditional methods that might use dihalomethane or formaldehyde, which often involve stoichiometric waste products.

Another protocol that emphasizes efficiency involves the use of methanesulfonic anhydride (B1165640) and sulfuric acid to mediate the reaction between aldehydes and thiols. mdpi.com This method is described as operationally simple, mild, and atom-economical, providing controllable and high-yield access to a variety of thioacetals and thioketals. mdpi.com For example, the reaction of p-tolualdehyde with p-thiocresol under these conditions yields the corresponding this compound derivative efficiently. mdpi.com

By focusing on these green principles, chemists are developing more sustainable and efficient pathways to this compound and its derivatives, reducing the environmental footprint of their synthesis while advancing fundamental chemical reactivity.

Advanced Reactivity and Chemical Transformations of Bis P Tolylthio Methane

Reactivity at the Central Methane (B114726) Carbon

The carbon atom situated between the two sulfur atoms exhibits unique reactivity due to the influence of the adjacent thioether groups. These groups stabilize both adjacent negative charges (carbanions) and positive charges (carbocations), enabling a variety of bond-forming reactions.

The protons of the central methylene (B1212753) group in bis(p-tolylthio)methane are acidic enough to be removed by a strong base, generating a carbanionic intermediate. The resulting anion is stabilized by the two adjacent sulfur atoms through d-orbital participation and inductive effects. This stabilization is crucial for the compound's role in "umpolung" or dipole inversion, where the normal electrophilic character of a carbonyl-equivalent carbon is reversed to a nucleophilic one. psu.edu

The stability of such carbanions allows them to act as effective nucleophiles in various reactions. Studies on analogous compounds, such as tris(p-tolylthio)methyllithium, demonstrate that these lithiated species are stable and can undergo reactions like scrambling with other arylthio-substituted carbanions, indicating a dynamic equilibrium and the robust nature of the carbanionic center. scispace.com The stability of these intermediates is a key factor in their synthetic utility. oulu.fi

The nucleophilic carbanion generated from this compound can react with a wide range of electrophiles, leading to derivatization at the central carbon. A common synthetic route to substituted analogs involves the direct reaction of an aldehyde with two equivalents of p-toluenethiol, often mediated by an acid or other accelerator, to form the corresponding substituted this compound derivative. nih.govresearchgate.net This method provides access to a variety of structures where the central methine proton is replaced by a larger organic group.

These reactions demonstrate the formation of a new carbon-carbon bond at the central position. The yields for these transformations are generally moderate to high, showcasing the efficiency of this synthetic strategy. nih.govmdpi.com

Table 1: Synthesis of Substituted this compound Derivatives

| Aldehyde Reactant | Resulting Derivative | Yield (%) |

| p-Tolualdehyde | (p-Tolylmethylene)bis(p-tolylsulfane) | 75 |

| m-Tolualdehyde | (m-Tolylmethylene)bis(p-tolylsulfane) | 74 |

| 4-Fluorobenzaldehyde | ((4-Fluorophenyl)methylene)bis(p-tolylsulfane) | 87 |

| 4-Chlorobenzaldehyde | ((4-Chlorophenyl)methylene)bis(p-tolylsulfane) | 88 |

| 4-Bromobenzaldehyde | ((4-Bromophenyl)methylene)bis(p-tolylsulfane) | 87 |

| 4-Cyanobenzaldehyde | 4-(Bis(p-tolylthio)methyl)benzonitrile | 86 |

This table presents data from the synthesis of various thioacetals, illustrating derivatization at the central carbon. Data sourced from mdpi.com.

The sulfur moieties in this compound and its derivatives can play a critical role in directing the stereochemical outcome of reactions. While specific studies on the stereocontrolled reactions of the this compound carbanion are not extensively detailed in the provided results, the principles are well-established for closely related organosulfur compounds. For instance, carbanions stabilized by sulfinyl groups (the oxidized form of thioethers) are widely used in asymmetric synthesis. The reaction of a lithium carbanion stabilized by an (S)-p-toluenesulfinyl group with (S)-N-p-tolylsulfinyl aldimines proceeds with complete stereoselectivity, yielding enantiomerically pure amino sulfides. acs.org

Furthermore, the enantioselective reduction of ketones bearing a bis(p-tolylthio)methyl group, such as 1,1-bis-p-tolylthioalkan-2-ones, has been achieved using biocatalysts like baker's yeast, demonstrating that the chiral environment of an enzyme can effectively control the stereochemistry at a prochiral center adjacent to the thioacetal. oulu.fi These examples highlight the potential for achieving high levels of stereochemical control in reactions involving the carbon framework of this compound.

Transformations Involving the Sulfur Centers

The sulfur atoms in this compound are not merely passive stabilizing groups; they are reactive centers that can undergo oxidation, reduction, and coordination with metals.

The thioether groups of this compound can be selectively oxidized to form sulfoxides and sulfones. The mechanism of thioether oxidation generally involves a nucleophilic attack of the sulfur atom on an oxygen atom of the oxidant. nih.gov The rate and selectivity of this oxidation can be influenced by the electronic properties of the thioether's substituents. nih.gov

Microbial oxidation of this compound has been demonstrated using various fungal cultures. For example, incubation with Aspergillus foetidus or a Helminthosporium species leads to the formation of the corresponding monosulfoxide, p-tolylthio-(p-tolylsulphinyl)methane. psu.edu This enzymatic oxidation can proceed with a degree of stereoselectivity, producing optically active sulfoxides. psu.edu

Table 2: Microbial Oxidation of this compound

| Fungal Species | Product | Stereochemistry |

| Aspergillus foetidus | p-Tolylthio-(p-tolylsulphinyl)methane | (+)-(R) |

| Helminthosporium sp. | p-Tolylthio-(p-tolylsulphinyl)methane | (+)-(R) |

| Mortierella isabellina | p-Tolylthio-(p-tolylsulphinyl)methane | (-)-(S) |

This table summarizes the stereochemical outcome of the microbial oxidation of this compound to its monosulfoxide. Data sourced from psu.edu.

The reverse process, the reduction of the sulfoxide (B87167) back to the thioether, is also possible. While microbial deoxygenation is observed less frequently than oxidation, it can occur. psu.edu Chemical methods for the reduction of related sulfoxides are also known. oulu.fi

The lone pairs of electrons on the sulfur atoms allow this compound to act as a bidentate ligand, coordinating to various metal centers. This behavior is a form of a ligand exchange reaction where the thioether displaces other weakly bound ligands from a metal precursor.

This compound (L2) reacts with copper(I) halides to form coordination polymers and discrete complexes. acs.org With copper(I) iodide, it forms a 1D-coordination polymer with the formula [{Cu₄(μ₃-I)₄}(μ-L2)₂]n, where the thioacetal ligands bridge cubane-like Cu₄I₄ clusters. acs.org In contrast, its reaction with copper(I) bromide can lead to a dinuclear complex, [{Cu(μ₂-Br)₂Cu}(η¹-L2)₄], where four thioacetal ligands are each coordinated through only one sulfur atom (monodentate or η¹ coordination) to the copper centers. acs.org These structures demonstrate the versatility of the sulfur centers in forming stable coordination compounds.

Table 3: Coordination Complexes of this compound (L2)

| Metal Halide | Complex Formula | Structural Description |

| CuI | [{Cu₄(μ₃-I)₄}(μ-L2)₂]n | 1D polymer with bridging L2 ligands |

| CuBr | [{Cu(μ₂-Br)₂Cu}(η¹-L2)₄] | Dinuclear complex with four monodentate L2 ligands |

This table outlines the coordination behavior of this compound with different copper(I) halides. Data sourced from acs.org.

Beyond coordination, the p-tolylthio group is known to participate in sulfur-mediated rearrangements. A key example is the Pummerer rearrangement, where a sulfoxide is converted into an α-acyloxythioether. This reaction can be part of a tandem sequence, for instance, a Pummerer reaction followed by a 1,2-migration of the p-tolylthio group, to create new functionalized products. acs.org

This compound as a Precursor in Complex Molecule Synthesis

This compound serves as a valuable precursor in the synthesis of a variety of complex molecules, primarily by acting as a formyl dianion equivalent. Its utility stems from the ability of the methylene protons to be abstracted by a strong base, creating a nucleophilic carbanion that can participate in carbon-carbon bond formation. Subsequent removal of the two p-tolylthio groups can then unmask a carbonyl functionality. This strategy has been effectively employed in the synthesis of important chiral building blocks and coordination polymers.

A significant application of this compound is in the stereoselective synthesis of protected 4-deoxy-D-threose and 4-deoxy-D-erythrose derivatives from readily available ethyl L-lactate. psu.edu This method involves the condensation of the lithium salt of bis(p-tolylthiomethane) with protected ethyl-L-lactates to form 3-alkoxy- (or 3-hydroxy-) 1,1-bis-p-tolylthiobutan-2-ones. These intermediates can then be stereoselectively reduced to the corresponding syn- or anti-alcohols. psu.edu These alcohol products are versatile precursors for various rare sugars and natural products like pheromones and the chemotactic factor LTB4. psu.edu

The following table summarizes the stereoselective reduction of a protected 1,1-bis-p-tolylthiobutan-2-one derivative, highlighting the diastereoselectivity achieved with different reducing agents.

Table 1: Stereoselective Reduction of (S)-3-(t-Butyldiphenylsilyloxy)-1,1-bis(p-tolylthio)butan-2-one

| Entry | Reducing Agent | Diastereoselectivity (syn:anti) |

|---|---|---|

| 1 | L-Selectride® | 15:85 |

| 2 | K-Selectride® | 20:80 |

| 3 | DIBAH | 75:25 |

| 4 | Zn(BH₄)₂ | 85:15 |

Data sourced from a study on the stereoselective condensation of bis-p-tolylthiomethane with lactic acid derivatives. psu.edu

Furthermore, this compound is a key starting material for creating more complex ligands for coordination chemistry. For example, it has been used to synthesize bis(2-pyridylthio)(p-tolylthio)methane, denoted as [BptmSTol]H. researchgate.net This is achieved by reacting a 2:1 mixture of 2-mercaptopyridine (B119420) and p-thiocresol with a base, followed by the addition of iodoform (B1672029). researchgate.net The resulting ligand can then be used to form zinc complexes, such as [BptmSTol]ZnN(SiMe₃)₂, which are precursors to catalysts for the hydrosilylation of carbon dioxide. researchgate.net

Another notable application is in the construction of coordination polymers. The self-assembly of this compound with copper(I) iodide results in the formation of a 1D-coordination polymer, [{Cu₄(μ₃-I)₄}(μ-L₂)₂]n (where L2 = this compound). acs.org In a different reaction with copper(I) bromide, it forms a dinuclear complex, [{Cu(μ₂-Br)₂Cu}(η¹-L2)₄], where it acts as a monodentate ligand. acs.org These materials are of interest for their structural diversity and potential luminescent properties.

The versatility of this compound as a precursor is further demonstrated by its use in the synthesis of various thioacetal derivatives. mdpi.com A general and controllable method involves the reaction of an aldehyde with p-thiocresol, mediated by methanesulfonic anhydride (B1165640) and sulfuric acid, to produce the corresponding this compound derivatives in good to excellent yields. mdpi.com

Table 2: Synthesis of this compound Derivatives from Aldehydes

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Phenylmethylene)bis(p-tolylsulfane) | 88 |

| p-Tolualdehyde | (p-Tolylmethylene)bis(p-tolylsulfane) | 75 |

| m-Tolualdehyde | (m-Tolylmethylene)bis(p-tolylsulfane) | 74 |

| p-Anisaldehyde | ((4-Methoxyphenyl)methylene)bis(p-tolylsulfane) | 74 |

| 4-Fluorobenzaldehyde | ((4-Fluorophenyl)methylene)bis(p-tolylsulfane) | 87 |

| 4-Bromobenzaldehyde | ((4-Bromophenyl)methylene)bis(p-tolylsulfane) | 87 |

| 4-Cyanobenzaldehyde | 4-(Bis(p-tolylthio)methyl)benzonitrile | 86 |

| 4-Formylbenzonitrile | 4-(Bis(p-tolylthio)methyl)benzaldehyde | 86 |

Data from a study on the controllable synthesis of thioacetals. mdpi.com

Applications in Advanced Organic Synthesis and Catalysis

Role as a Ligand in Transition Metal Catalysis

Bis(p-tolylthio)methane and its analogues function as versatile ligands in transition metal catalysis. The sulfur atoms of the thioether groups act as soft donor sites, readily coordinating to transition metals. The flexibility of the methylene (B1212753) linker allows the ligand to adopt various coordination modes, including bidentate chelation to a single metal center or bridging between two metal centers. This versatility is crucial for the design of catalysts with specific activities and selectivities.

The reactivity and efficacy of metal complexes derived from thioether ligands like this compound are profoundly influenced by the ligand's architecture. The modification of these ligands is guided by several key principles aimed at tuning the catalyst's electronic and steric properties.

Electronic Tuning: The electronic properties of the metal center can be systematically adjusted by introducing electron-donating or electron-withdrawing substituents onto the aryl rings of the ligand. researchgate.net For instance, the reactivity of a metal complex can be predictably altered by modifying the substituents on the ligand's phosphine (B1218219) or aryl groups. researchgate.net This principle is fundamental in optimizing catalysts for specific reactions, such as the reduction of carbon dioxide.

Steric Hindrance: The steric bulk of the ligand plays a critical role in controlling the access of substrates to the metal's active site, thereby influencing selectivity. The flexible backbone of this compound allows for conformational changes, but introducing bulky groups can create a more defined and rigid coordination sphere. This is exemplified in related ligand systems where steric crowding is intentionally used to stabilize reactive species or to favor specific reaction pathways.

Backbone Modification: Altering the linker between the donor groups is another powerful design strategy. In the broader family of bis(pyrazolyl)methane ligands, for example, attaching different functional groups to the central carbon atom transforms a bidentate ligand into a tridentate one, creating so-called "heteroscorpionate" ligands with distinct catalytic activities. eiu.edu This principle of backbone functionalization can be applied to dithioether ligands to introduce additional donor atoms or chiral centers, thereby expanding their catalytic scope.

Supramolecular Assembly: The design of ligands can also be directed towards the formation of well-defined supramolecular structures, such as coordination polymers. The choice of ligand, in conjunction with the metal salt and counter-anions, dictates the dimensionality and topology of the resulting polymer. acs.orgacs.org For example, less sterically demanding ligands may incorporate solvent molecules into the crystal lattice, whereas bulkier ligands may prevent this, leading to different material properties. acs.org

By systematically applying these design principles, chemists can create tailored ligands based on the this compound scaffold to achieve enhanced catalytic performance, improved selectivity, and greater stability in a variety of synthetic applications.

The catalytic reduction of carbon dioxide (CO₂) into value-added chemicals is a critical area of research for sustainable chemistry. Zinc complexes supported by ligands derived from this compound have shown promise in this field, particularly in the hydrosilylation and hydroboration of CO₂. rsc.orgosti.gov

The hydrosilylation of CO₂, which uses silanes as reducing agents, is an effective method for converting CO₂ into products like silyl (B83357) formates, silyl acetals, and even methane (B114726). researchgate.net Zinc complexes featuring ligands that are structurally related to this compound have been developed as effective catalysts for this transformation.

For example, a zinc formate (B1220265) complex supported by a bis(2-pyridylthio)(p-tolylthio)methane ([BptmSTol]H) ligand, namely [BptmSTol]ZnO₂CH, has been shown to catalyze the hydrosilylation of CO₂. researchgate.net This complex facilitates the reduction of CO₂ by trialkoxysilanes at room temperature to produce the corresponding silyl formate. researchgate.net The catalytic cycle is believed to involve a key zinc hydride intermediate, which is formed by the reaction of the initial zinc complex with the silane. researchgate.net This hydride species then reacts with CO₂ to generate the formate complex, regenerating the catalyst and continuing the cycle. researchgate.net

Similarly, the zinc hydride complex [Bptm]ZnH, derived from the related bis(2-pyridylthio)methane ligand, is an active catalyst for CO₂ hydrosilylation. osti.govrsc.org It effectively catalyzes the reaction of CO₂ with trialkoxysilanes to yield silyl formates. rsc.org These systems highlight the potential of designing zinc catalysts with thioether-based ligands for the selective functionalization of CO₂. nsf.gov

Table 1: Catalytic Hydrosilylation of CO₂ with Zinc Complexes

| Catalyst Precursor | Ligand | Reducing Agent | Product | Key Findings | Reference |

| [BptmSTol]ZnO₂CH | Bis(2-pyridylthio)(p-tolylthio)methane | (RO)₃SiH | HCO₂Si(OR)₃ | Catalyzes hydrosilylation at room temperature. | researchgate.net |

| [Bptm]ZnH | Bis(2-pyridylthio)methane | (RO)₃SiH (R = Me, Et) | HCO₂Si(OR)₃ | Serves as an effective catalyst for silyl formate production. | rsc.org |

Hydroboration is another important route for CO₂ reduction, utilizing hydroboranes as the reducing agents. This method can yield products at various reduction levels, including formic acid, formaldehyde (B43269), and methanol (B129727) equivalents. nih.gov Zinc complexes with ligands analogous to this compound have demonstrated significant catalytic activity in this transformation.

The zinc hydride complex [Bptm]ZnH, supported by the bis(2-pyridylthio)methane ligand, is a competent catalyst for the hydroboration of CO₂. osti.govrsc.org Interestingly, the hydroboration reactions catalyzed by this complex are reported to be more facile than the corresponding hydrosilylation reactions. rsc.org This suggests that the activation of the B-H bond and subsequent transfer to CO₂ is kinetically more favorable under these conditions.

In related systems using borane-functionalized bis(pyrazolyl)methane ligands, zinc complexes have been shown to catalyze the hydroboration of CO₂ with pinacolborane (HBPin) to produce the methanol-level product, H₃COBPin. nih.govnih.gov These studies have confirmed that incorporating borane (B79455) functionality into the ligand structure can amplify the catalytic activity, leading to higher yields and efficiency. nih.govnih.gov The catalytic intermediates are thought to benefit from intra- or intermolecular stabilization provided by the borane moieties. nih.govnih.gov

Table 2: Catalytic Hydroboration of CO₂ with Zinc Complexes

| Catalyst | Ligand System | Reducing Agent | Product | Key Findings | Reference |

| [Bptm]ZnH | Bis(2-pyridylthio)methane | HBpin | Reduction products of CO₂ | Hydroboration is more facile than hydrosilylation. | rsc.org |

| [(1a,b)ZnCl₂] / KHBEt₃ | Borane-functionalized bis(pyrazolyl)methane | HBPin | H₃COBPin | Borane-tethered ligands amplify catalytic activity. | nih.govnih.gov |

The catalytic activity of metal complexes bearing this compound-type ligands extends beyond CO₂ reduction to include the transformation of other carbonyl compounds. The same reactive metal-hydride intermediates that are effective for CO₂ reduction can also reduce the C=O bond in aldehydes and ketones. rsc.org

The zinc hydride complex [Bptm]ZnH, derived from bis(2-pyridylthio)methane, serves as a catalyst for the reduction of various carbonyl compounds via both hydrosilylation and hydroboration. rsc.org For instance, when a mixture of benzophenone (B1666685) (Ph₂CO), pinacolborane (HBpin), and phenylsilane (B129415) (PhSiH₃) is treated with a catalytic amount of [Bptm]ZnH, the hydroboration product Ph₂CH(OBpin) is formed initially, followed by the slower formation of hydrosilylation products. rsc.org This demonstrates the catalyst's competence in reducing ketones and highlights the kinetic preference for hydroboration over hydrosilylation in this system. rsc.org

While detailed studies focusing specifically on this compound are limited in this context, the reactivity patterns observed with its close analogues strongly suggest its potential in the catalytic reduction of a broader range of carbonyl substrates. The principles of catalyst design for CO₂ reduction are directly applicable to the development of catalysts for the selective hydrogenation, hydrosilylation, and hydroboration of aldehydes and ketones. scispace.com

Coordination polymers (CPs) are crystalline materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). This compound is an excellent linker for constructing such materials due to its ability to bridge metal centers. These polymers are of great interest for their potential applications in areas like catalysis and materials science. nih.govnbu.ac.in

The self-assembly of this compound (L2) with copper(I) iodide (CuI) results in the formation of a one-dimensional (1D) coordination polymer with the formula [{Cu₄(μ₃-I)₄}(μ-L2)₂]n. acs.org In this structure, the this compound ligands bridge cubane-like Cu₄I₄ clusters, creating an extended 1D ribbon. acs.org Similarly, reacting this compound with copper(I) bromide (CuBr) can lead to the formation of a discrete dinuclear complex, [{Cu(μ₂-Br)₂Cu}(η¹-L2)₄], where the ligand coordinates in a monodentate fashion. acs.org

While the catalytic properties of coordination polymers based specifically on this compound have not been extensively reported, related systems demonstrate their potential. For example, a 2D copper(I) coordination polymer constructed from a different dithioether ligand has been successfully employed as a catalyst for solvent-free, one-pot, three-component A³-coupling reactions to produce propargylamines. researchgate.net This catalyst can be used at very low concentrations (0.2 mol%) and is reusable for several cycles without significant loss of activity. researchgate.net The catalytic activity of such materials often arises from the accessible and well-defined metal sites within the polymeric framework. nih.govnbu.ac.in Given the structural similarities, it is highly plausible that coordination polymers derived from this compound could exhibit catalytic activity in various organic transformations, such as coupling reactions or cycloadditions.

Homogeneous Catalysis for Carbon Dioxide Reduction

Organocatalytic Functions and Mechanisms

Current scientific literature does not extensively describe the use of this compound as a standalone organocatalyst. Organocatalysis involves the use of small organic molecules, free of metals, to accelerate chemical reactions. While this compound is an organic molecule, its primary application in catalysis reported in the literature is as a ligand that coordinates to a metal center, thereby modulating the metal's catalytic activity.

However, it is a component in the synthesis of more complex molecular architectures that do exhibit catalytic activity. For instance, a derivative, bis(2-pyridylthio)(p-tolylthio)methane, has been synthesized and used to create zinc complexes. Current time information in Bangalore, IN.researchgate.net These zinc complexes, in turn, act as catalysts for processes such as the hydrosilylation of carbon dioxide. Current time information in Bangalore, IN.researchgate.net In this context, the this compound derivative serves as a crucial part of the ligand scaffold that supports the catalytically active zinc center. The mechanism of these reactions involves the activation of substrates by the metal center, a process that is electronically and sterically influenced by the coordinated ligand.

Strategic Use in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The strategic application of this compound is most prominently observed in the formation of carbon-heteroatom bonds, specifically carbon-sulfur (C-S) bonds, by virtue of its own structure. Thioacetals and thioketals are important functional groups in organic synthesis and can serve as precursors for various transformations. nih.gov

The synthesis of this compound and its derivatives itself represents a carbon-heteroatom bond-forming reaction, typically achieved by reacting an aldehyde or its equivalent with p-thiocresol. nih.govmdpi.com Recent methodologies have been developed for the controllable synthesis of thioacetals and thioketals from aldehydes/acetones and thiols under mild conditions. nih.govmdpi.com

While direct involvement in promoting C-C bond formation is not a widely reported feature of this compound itself, its derivatives are part of catalytic systems that can influence such transformations. The broader field of cross-coupling reactions often employs phosphine ligands, and the design principles of such ligands can be conceptually related to the structural framework of this compound. rsc.org

The following table summarizes the synthesis of this compound derivatives as reported in the literature, highlighting the formation of C-S bonds.

| Product | Reactants | Reagents/Conditions | Yield | Reference |

| (p-Tolylmethylene)bis(p-tolylsulfane) | p-Tolualdehyde, p-Thiocresol | Methanesulfonic anhydride (B1165640)/Sulfuric acid | 75% | mdpi.com |

| ((3,5-Dimethylphenyl)methylene)bis(p-tolylsulfane) | 3,5-Dimethylbenzaldehyde, p-Thiocresol | Methanesulfonic anhydride/Sulfuric acid | 77% | mdpi.com |

| ((4-Ethylphenyl)methylene)bis(p-tolylsulfane) | 4-Ethylbenzaldehyde, p-Thiocresol | Methanesulfonic anhydride/Sulfuric acid | Not specified | mdpi.com |

| ((4-Methoxyphenyl)methylene)bis(p-tolylsulfane) | 4-Methoxybenzaldehyde, p-Thiocresol | Methanesulfonic anhydride/Sulfuric acid | 74% | semanticscholar.org |

| ((4-Fluorophenyl)methylene)bis(p-tolylsulfane) | 4-Fluorobenzaldehyde, p-Thiocresol | Methanesulfonic anhydride/Sulfuric acid | 87% | semanticscholar.org |

| 4-(Bis(p-tolylthio)methyl)benzonitrile | 4-Formylbenzonitrile, p-Thiocresol | Methanesulfonic anhydride/Sulfuric acid | 86% | nih.govmdpi.com |

| 4-(Bis(p-tolylthio)methyl)benzaldehyde | Terephthalaldehyde, p-Thiocresol | Methanesulfonic anhydride/Sulfuric acid | 86% | nih.govmdpi.com |

Development of Chiral Catalytic Systems

The development of chiral catalytic systems based on this compound is an area with limited specific examples in the surveyed literature. The creation of chiral catalysts is a significant goal in organic synthesis for achieving enantioselective transformations. In principle, a chiral version of this compound could be synthesized and used as a chiral ligand for a metal catalyst.

While there are reports on the synthesis of chiral catalysts for various reactions, and some mention the use of sulfur-containing ligands, a direct line to this compound-derived chiral catalysts is not prominent. escholarship.org For instance, the asymmetric version of a cross-dehydrocoupling reaction was achieved using a chiral NHC ligand in conjunction with a calcium complex, which is conceptually related to the use of ligands to induce chirality, but does not directly involve this compound. researchgate.net

The potential for developing chiral catalysts from this compound would likely involve the introduction of a chiral element into its backbone or the use of a chiral starting material for its synthesis. Such a chiral ligand could then be complexed with a suitable metal to create a catalyst for asymmetric reactions. However, at present, this remains a prospective area for research rather than a well-established application.

Coordination Chemistry and Metallorganic Complex Formation

Ligand Design and Coordination Modes of Bis(p-tolylthio)methane Derivatives

This compound and its analogues are significant in creating ligands with specific coordination behaviors. The sulfur atoms in these dithioether ligands possess non-bonding electron pairs, enabling them to act as two-electron donors. researchgate.net This characteristic allows for various bonding modes, including monodentate (η¹) where only one sulfur atom coordinates to the metal, and chelating or bridging modes where both sulfur atoms are involved. researchgate.net

Dithioether ligands, such as this compound, demonstrate versatile coordination behavior, acting as either chelating or bridging ligands. researchgate.net In a chelating mode, the ligand coordinates to a single metal center, forming a strained four-membered ring. znaturforsch.com This mode is less common but has been observed. znaturforsch.com More frequently, these ligands act as bridging units, linking two different metal centers. researchgate.net This bridging capability is fundamental to the formation of coordination polymers. For instance, this compound reacts with copper(I) iodide to form a one-dimensional coordination polymer, [{Cu₄(μ₃-I)₄}(μ-L)₂]n, where the ligand bridges Cu₄I₄ cubane (B1203433) clusters. acs.org

The flexibility of the methylene (B1212753) (-CH₂-) spacer between the two sulfur atoms allows the ligand to adopt various conformations to accommodate the geometric requirements of different metal centers. This adaptability is crucial in the self-assembly of complex supramolecular structures. researchgate.netacs.org

Steric and electronic factors significantly influence the coordination of this compound and its derivatives to metal centers.

Steric Effects: The spatial arrangement and size of substituents on the ligand can dictate the coordination geometry and even the dimensionality of the resulting complex. acs.orgnih.gov For example, the reaction of this compound with CuBr can lead to a dinuclear complex, [{Cu(μ₂-Br)₂Cu}(η¹-L)₄], where the ligands are monodentate due to steric hindrance. acs.org In contrast, less sterically demanding analogues can form one-dimensional polymers under similar conditions. acs.org The steric bulk of the aryl groups can prevent the formation of certain structures, for instance, larger sulfur substituents can preclude the formation of bridging thioether ligands in some copper complexes. nih.gov

Electronic Effects: The electronic properties of the substituents on the aromatic rings of the thioether ligand can modulate the electron-donating ability of the sulfur atoms. core.ac.uk Electron-donating groups, like the p-tolyl group, enhance the electron density on the sulfur atoms, potentially strengthening the metal-sulfur bond. Conversely, electron-withdrawing groups would decrease the donor strength. These electronic modifications can influence the reactivity and stability of the resulting metal complexes. core.ac.uk

Synthesis and Structural Elucidation of this compound-Metal Complexes

A variety of metal complexes incorporating this compound have been synthesized and structurally characterized. The synthesis often involves the direct reaction of the ligand with a metal salt in an appropriate solvent. acs.org

For example, the reaction of this compound (L2) with copper(I) iodide (CuI) results in the formation of a 1D-coordination polymer with the formula [{Cu₄(μ₃-I)₄}(μ-L2)₂]n. acs.org Similarly, its reaction with copper(I) bromide (CuBr) can yield a dinuclear complex, [{Cu(μ₂-Br)₂Cu}(η¹-L2)₄], where four ligands are coordinated to a Cu₂(μ₂-Br)₂ core. acs.org

A derivative, bis(2-pyridylthio)(p-tolylthio)methane ([BptmSTol]H), has been used to synthesize zinc complexes. researchgate.net The reaction of [BptmSTol]H with Zn[N(SiMe₃)₂]₂ yields [BptmSTol]ZnN(SiMe₃)₂, which can be further reacted to produce halide derivatives [BptmSTol]ZnX (X = Cl, Br, I). researchgate.net

Table of Synthesized this compound Metal Complexes:

| Complex Formula | Metal Center | Ligand(s) | Key Structural Features | Reference |

|---|---|---|---|---|

| [{Cu₄(μ₃-I)₄}(μ-bis(p-tolylthio)methane)₂]n | Copper(I) | This compound, Iodide | 1D coordination polymer with ligand bridging Cu₄I₄ clusters. acs.org | acs.org |

| [{Cu(μ₂-Br)₂Cu}(η¹-bis(p-tolylthio)methane)₄] | Copper(I) | This compound, Bromide | Dinuclear complex with monodentate ligands. acs.org | acs.org |

| [BptmSTol]ZnN(SiMe₃)₂ | Zinc(II) | bis(2-pyridylthio)(p-tolylthio)methane, bis(trimethylsilyl)amide | Four-coordinate zinc center. researchgate.net | researchgate.net |

Investigation of Metal-Ligand Interactions and Bonding Characteristics

The interaction between the metal center and the this compound ligand is primarily a dative bond, where the sulfur atom donates a pair of electrons to the metal. The nature of this metal-sulfur bond can be influenced by several factors, including the identity of the metal, its oxidation state, and the electronic properties of the ligand. researchgate.net

In complexes with soft metal ions like Cu(I), the soft sulfur donors of the dithioether ligand form stable coordination bonds. researchgate.net However, these M-S bonds are generally considered weaker than M-P (phosphine) or M-N (amine) bonds. researchgate.net

The flexibility of the S-C-S linkage in this compound allows for a range of S-M-S bite angles in chelated complexes and variable distances between metal centers in bridged complexes. In the rare case of a 1,3-chelating coordination mode, the ligand forms a strained four-membered ring with the metal. znaturforsch.com More commonly, the ligand bridges two metal centers, and the metal-metal distance is influenced by the ligand's conformation and the nature of other coordinating species. acs.org

In some dinuclear molybdenum(II) complexes with related thioether-functionalized ligands, the Mo-S interactions were found to be rather weak. d-nb.info This highlights that minor structural variations in the ligand can significantly influence the preferred coordination mode and the strength of the metal-ligand interaction. d-nb.info

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of Bis(p-tolylthio)methane in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that are instrumental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum typically displays distinct signals for the aromatic protons of the tolyl groups, the methylene (B1212753) protons of the central CH₂ group, and the methyl protons of the tolyl groups. The chemical shifts of the methylene protons are particularly diagnostic. For instance, in deuterated chloroform (B151607) (CDCl₃), these protons often appear as a singlet. The aromatic protons usually exhibit a complex multiplet pattern characteristic of a para-substituted benzene (B151609) ring (an AA'BB' system). The methyl protons give rise to a sharp singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. libretexts.org Key resonances include those for the methylene carbon, the methyl carbons, and the aromatic carbons. The chemical shifts of these carbons are sensitive to their electronic environment. libretexts.org Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is not typically observed. libretexts.org Broadband decoupling is commonly employed to simplify the spectrum by removing the coupling between carbon and attached hydrogen atoms, resulting in a spectrum where each carbon signal appears as a singlet. libretexts.org

A comparative analysis of the NMR spectra of this compound with its derivatives, such as those with different substituents on the aryl rings, reveals predictable shifts in the signals. These shifts can be correlated with the electron-donating or electron-withdrawing nature of the substituents, offering insights into the electronic structure of the molecules.

Beyond simple one-dimensional spectra, advanced 2D NMR techniques are invaluable for gaining deeper mechanistic insights into reactions involving this compound and related thioacetals. numberanalytics.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms within the molecule. ipb.pt

COSY spectra reveal proton-proton coupling networks, helping to assign the complex aromatic signals and confirming the proximity of protons within the tolyl groups. numberanalytics.com

HSQC experiments correlate directly bonded proton and carbon atoms, providing an unambiguous assignment of the ¹³C signals based on their attached protons. ipb.pt

These advanced techniques are particularly powerful in studying the mechanisms of reactions where this compound acts as a ligand or undergoes transformation. For example, in the study of the oxidative degradation of thioacetals, time-dependent ¹H NMR can be used to monitor the disappearance of the starting material and the appearance of products, providing kinetic data and clues about the reaction pathway. researchgate.net Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is useful for determining the conformation and stereochemistry of molecules in solution. numberanalytics.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound and its derivatives in the solid state, revealing precise bond lengths, bond angles, and conformational details. nih.gov

Single-crystal X-ray diffraction studies on this compound and related compounds have elucidated their molecular conformations. The molecule typically adopts a conformation where the two p-tolyl groups are oriented in a non-coplanar fashion relative to each other. The C-S-C bond angles and the torsion angles involving the sulfur atoms and the aromatic rings are key parameters determined from these studies.

The crystal packing is influenced by weak intermolecular interactions, such as van der Waals forces and, in some cases, C-H···π interactions. These interactions dictate how the molecules arrange themselves in the crystal lattice.

This compound acts as a versatile ligand in coordination chemistry, forming complexes with various metal ions. X-ray crystallography has been instrumental in characterizing the structures of these coordination complexes. acs.org For example, it has been shown to form dinuclear and polymeric complexes with copper(I) halides. acs.org In these complexes, the this compound ligand can adopt different coordination modes, acting as a bridging ligand between two metal centers. acs.orgrsc.org

The precise structural data obtained from X-ray crystallography of intermediates and final products are crucial for understanding reaction mechanisms and the role of the ligand in directing the assembly of complex supramolecular structures. iucr.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound. uni-siegen.de These techniques provide information about the functional groups present in the molecule and the nature of the chemical bonds. uni-siegen.de

A molecule with N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for a linear molecule). wolfram.com For this compound, a non-linear molecule, a significant number of vibrational modes are expected.

IR Spectroscopy: An IR spectrum arises from the absorption of infrared radiation at frequencies that correspond to the vibrational modes of the molecule that result in a change in the molecular dipole moment. wolfram.com For this compound, characteristic IR absorption bands include:

C-H stretching vibrations of the aromatic rings and the methyl and methylene groups.

C-C stretching vibrations within the aromatic rings.

C-S stretching vibrations.

Bending vibrations (scissoring, wagging, twisting) of the methylene group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that detects vibrational modes that cause a change in the polarizability of the molecule. uni-siegen.de Some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For instance, the symmetric stretching of a bond in a highly symmetric environment might be Raman active but IR inactive. wolfram.com The Raman spectrum of this compound would also show characteristic bands for C-H, C-C, and C-S vibrations. For example, a Raman signal for methane (B114726) dissolved in water has been observed at 2892 cm⁻¹. epj-conferences.org

The analysis of the vibrational spectra of this compound and its isotopically labeled analogues, combined with computational modeling, allows for a detailed assignment of the observed vibrational bands to specific molecular motions. This information is valuable for understanding the bonding, structure, and conformational properties of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) provides precise mass data, confirming its elemental composition.

Detailed research findings have reported the analysis of this compound using Time-of-Flight (TOF) Mass Spectrometry with Electrospray Ionization (ESI). nih.gov In this method, the molecule is typically protonated to form the [M+H]⁺ adduct. The experimentally observed mass-to-charge ratio (m/z) for this ion closely matches the calculated value, validating the compound's molecular formula of C₁₅H₁₆S₂. nih.gov The exact mass is 260.06934286 Da. nih.gov

While detailed experimental electron ionization (EI) fragmentation spectra are not widely published, the fragmentation pattern can be predicted based on the molecule's structure. The most probable fragmentation pathways involve the cleavage of the carbon-sulfur bonds, which are the weakest bonds in the molecule's backbone.

Key expected fragmentation events include:

Homolytic cleavage of a C-S bond: This would lead to the formation of a p-tolylthiomethyl radical and a p-tolylthio cation (CH₃C₆H₄S⁺) at m/z 123, or the formation of a p-tolylthio radical and a p-tolylthiomethyl cation (CH₃C₆H₄SCH₂⁺) at m/z 137.

Formation of the tolyl cation: Cleavage can also result in the formation of the stable methyl-substituted benzyl (B1604629) cation or tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Molecular Ion: In soft ionization techniques like ESI, the protonated molecular ion [M+H]⁺ is the most prominent peak. nih.gov

| Ion/Fragment | Formula | Ion Type | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|---|

| Protonated Molecule | [C₁₅H₁₇S₂]⁺ | [M+H]⁺ | 261.0766 | 261.0770 | nih.gov |

| Tolylthiomethyl Cation | [C₈H₉S]⁺ | Fragment | 137.0425 | - | nih.gov |

| p-Tolylthio Cation | [C₇H₇S]⁺ | Fragment | 123.0268 | - | |

| Tolyl Cation | [C₇H₇]⁺ | Fragment | 91.0548 | - |

Electronic Spectroscopy and Luminescence Property Characterization

The electronic and photophysical properties of this compound are primarily documented in the context of its function as a ligand in coordination chemistry. While data on the isolated molecule is scarce, its coordination polymers, particularly with copper(I) halides, exhibit significant luminescence. acs.orgacs.org

When this compound (denoted as L2 in the literature) self-assembles with copper(I) iodide (CuI), it forms one-dimensional coordination polymers with the general formula [{Cu₄(μ₃-I)₄}(μ-L2)₂]n. acs.org These polymers are characterized by strong luminescence, a property that is not prominent in the free ligand. acs.orgacs.org

The key photophysical characteristics of these coordination polymers are:

Strong Emission: The CuI-based polymers exhibit strong luminescence in the solid state. acs.orgacs.org

Phosphorescence: The emission lifetimes are reported to be in the microsecond (µs) timescale, which is characteristic of phosphorescence, indicating that the emission originates from a triplet excited state. acs.orgacs.org

Emission Bands: The emission spectra typically show a low-energy band, with some variations also presenting a weaker high-energy band. acs.org

The reaction of this compound with copper(I) bromide (CuBr) can lead to a dinuclear complex, [{Cu(μ₂-Br)₂Cu}(η¹-L2)₄], where the ligand is monodentate. acs.org The luminescence properties are highly dependent on the dimensionality and the nature of the copper halide cluster formed. acs.orgacs.org These findings underscore the role of this compound as an effective building block for creating functional photoluminescent materials.

| Material | Property | Observation | Reference |

|---|---|---|---|

| [{Cu₄(μ₃-I)₄}(μ-L2)₂]n | Emission Type | Strong Luminescence (Phosphorescence) | acs.orgacs.org |

| Emission Lifetime | Microsecond (µs) timescale | acs.org | |

| Spectral Features | Typically observed low-energy emission band | acs.org |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. It provides a good balance between accuracy and computational cost, making it a standard tool for chemists.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For Bis(p-tolylthio)methane, DFT calculations are used to find the lowest energy conformation. The starting point for such an optimization is often an experimentally determined crystal structure, such as the one available in the Crystallography Open Database (COD) under the identifier 4512080. nih.gov

The calculations refine bond lengths, bond angles, and dihedral angles to achieve a structure with minimal energetic strain. The flexibility of the molecule, particularly the rotation around the C-S bonds and the conformation of the central CH₂ group, is a key aspect explored in these studies. This flexibility is significant, as the ligand's geometry can distort significantly upon coordination to a metal center. acs.orgacs.org

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

The following table shows typical parameters that would be determined from a DFT geometry optimization. The values are illustrative and would be calculated using a specific level of theory (e.g., B3LYP/6-31G(d)).

| Parameter | Description | Typical Value |

|---|---|---|

| C-S Bond Length | The distance between the sulfur and adjacent carbon atoms. | ~1.80 Å |

| C-C (Aromatic) Bond Length | The average distance between carbon atoms in the tolyl rings. | ~1.40 Å |

| S-C-S Bond Angle | The angle formed by the two sulfur atoms and the central methylene (B1212753) carbon. | ~112° |

| C-S-C Bond Angle | The angle at the sulfur atom, connecting the methylene and aromatic carbons. | ~103° |

| C-S-C-C Dihedral Angle | The torsion angle defining the orientation of the tolyl groups relative to the S-CH₂-S plane. | Variable |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich sulfur lone pairs and the π-systems of the p-tolyl groups. The LUMO, conversely, is typically an antibonding orbital distributed over the aromatic rings and the C-S bonds. researchgate.netrsc.org This distribution indicates that the sulfur atoms are the most likely sites for electrophilic attack or coordination to metal ions.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

This table presents typical energy values for the HOMO, LUMO, and the resulting energy gap as would be calculated by DFT. These values are crucial for predicting reactivity.

| Orbital/Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (E(LUMO) - E(HOMO)). | 5.0 to 6.0 |

A Molecular Electrostatic Potential (MESP) map is a visualization that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using colors to denote different potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates neutral regions. wordpress.com

For this compound, an MESP map would clearly show regions of high negative potential (red) localized around the two sulfur atoms, corresponding to their lone pairs of electrons. mdpi.com These sites are the primary centers for Lewis basicity and coordination to electrophiles or metal cations. Regions of positive potential (blue) would be found around the hydrogen atoms of the molecule. Such maps are invaluable for predicting non-covalent interactions and the initial stages of a chemical reaction. nih.govrsc.org

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into reaction mechanisms that are difficult to probe experimentally. researchgate.net For a molecule like this compound, this could involve modeling its synthesis or, more commonly, its role in a subsequent reaction, such as the formation of a coordination polymer or a metal complex. acs.org

Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data

DFT and other computational methods can predict various spectroscopic properties, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. uct.ac.za These theoretical predictions serve two main purposes: they can aid in the interpretation of experimental spectra, and the comparison between calculated and experimental data serves as a crucial validation of the computational model's accuracy. core.ac.uk

For this compound, a computational study would calculate the vibrational frequencies corresponding to specific bond stretches and bends, such as the C-S stretch or aromatic C-H bends. Similarly, ¹H and ¹³C NMR chemical shifts would be predicted. A good agreement between the predicted and experimental spectra would confirm that the calculated molecular geometry and electronic structure are accurate representations of the real molecule.

Table 3: Comparison of Experimental vs. Predicted Spectroscopic Data (Illustrative)

This table illustrates how calculated spectroscopic data for this compound would be compared against experimental values to validate the computational model.

| Spectroscopic Data | Key Parameter | Experimental Value | Predicted Value (DFT) |

|---|---|---|---|

| IR Spectroscopy | C-S Stretch (cm⁻¹) | ~700-750 | ~710-760 |

| ¹H NMR | -CH₂- Chemical Shift (ppm) | ~4.2 | ~4.1 |

| ¹H NMR | -CH₃ Chemical Shift (ppm) | ~2.3 | ~2.2 |

| ¹³C NMR | -CH₂- Chemical Shift (ppm) | ~40 | ~39 |

Elucidation of Structure-Reactivity Relationships and Catalytic Mechanisms through Computational Approaches

A primary goal of computational chemistry is to elucidate the relationship between a molecule's structure and its reactivity. This compound serves as a ligand in the synthesis of metal complexes that can act as catalysts. acs.orgresearchgate.net Computational studies are essential for understanding how the ligand's structure influences the resulting catalyst's activity and selectivity.

For instance, zinc complexes supported by related thioether ligands have been studied for the catalytic hydrosilylation of carbon dioxide. researchgate.netosti.gov A computational investigation of a catalyst containing the this compound ligand would model the entire catalytic cycle. This would involve:

Formation of the active catalytic species.

Binding of the substrates (e.g., CO₂ and a silane).

Modeling the transition states for key steps like hydride transfer or insertion.

Release of the final product.

Through these calculations, researchers can understand the role of the ligand's electronic and steric properties—such as the electron-donating nature of the tolyl groups and the flexibility of the thioether backbone—in stabilizing key intermediates and lowering the activation barriers of the catalytic process. chemrxiv.org

Design and Synthesis of Advanced Functionalized Bis P Tolylthio Methane Analogues

Tailoring Electronic and Steric Properties through Aromatic Substitution

The electronic character of the sulfur atoms is modulated by the introduction of electron-donating or electron-withdrawing groups on the aromatic rings. This effect can be quantified using Hammett parameters (σ), which provide a measure of the electronic influence of a substituent. For instance, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the sulfur atoms, enhancing their nucleophilicity. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density, making the sulfur atoms less nucleophilic but potentially more amenable to certain catalytic cycles. A study on para-substituted thiophenols demonstrated a linear correlation between the 13C NMR chemical shift of the para-carbon and the Hammett constants (σp and σp+), providing a reliable method to estimate the electronic properties of such compounds. rsc.org

The following table summarizes the Hammett constants for a variety of substituents that can be incorporated into the bis(p-tolylthio)methane framework, illustrating the tunable electronic nature of these analogues. researchgate.netnih.gov

| Substituent (X) | Hammett Constant (σp) | Electronic Effect |

| -NH₂ | -0.66 | Strongly Electron-Donating |

| -OH | -0.37 | Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -H | 0.00 | Neutral |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -Br | 0.23 | Weakly Electron-Withdrawing |

| -CF₃ | 0.54 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

Steric hindrance around the central methylene (B1212753) bridge and the sulfur atoms can be adjusted by introducing bulky substituents. While the Tolman cone angle is a concept developed for phosphine (B1218219) ligands, a similar principle can be applied to thioether ligands to estimate their steric bulk. wikipedia.orgweebly.com Increasing the size of the substituents on the aromatic rings will increase the steric congestion, which can influence the coordination geometry of metal complexes and the packing of molecules in the solid state. For example, replacing the methyl groups in this compound with tert-butyl groups would significantly increase the steric profile of the ligand.

Integration into Polymeric Materials and Supramolecular Assemblies

The adaptable nature of this compound and its analogues makes them excellent building blocks for the construction of complex polymeric and supramolecular structures. The sulfur atoms can act as effective coordination sites for a variety of metal ions, leading to the formation of coordination polymers with diverse topologies and properties.

Research has demonstrated that bis(arylthio)methane ligands, including this compound, can self-assemble with copper(I) halides to form one-dimensional coordination polymers. acs.orgacs.org In these structures, the dithioether ligands bridge cubane-like [Cu₄I₄] clusters, creating extended networks. The nature of the substituent on the aryl ring can influence the dimensionality and structural details of the resulting polymer. For instance, the self-assembly of CuI with this compound, bis(4-methoxyphenylthio)methane, and bis(4-bromophenylthio)methane all afford one-dimensional coordination polymers with the general formula [{Cu₄(μ₃-I)₄}(μ-Lx)₂]n. acs.orgacs.org The use of a more sterically demanding ligand, bis(5-tert-butyl-2-methylphenylthio)methane, was also found to produce a one-dimensional polymer without altering the fundamental network topology. acs.org

The ability of dithioethers to form supramolecular assemblies is not limited to coordination polymers. These molecules can also form ordered structures through weaker interactions, such as hydrogen bonding and van der Waals forces. For example, palladium(II) complexes with flexible pyridyl dithioether bridging ligands have been shown to form discrete metallomacrocycles. tandfonline.com Furthermore, dithioether compounds can self-assemble on surfaces, such as gold, to form well-ordered monolayers. Gold(I)-dithioether complexes can form one- or two-dimensional supramolecular polymers driven by aurophilic interactions. acs.orgelectronicsandbooks.com The following table provides examples of coordination polymers and supramolecular structures formed from bis(arylthio)methane and related dithioether ligands.

| Ligand | Metal/Substrate | Resulting Structure | Reference |

| This compound | CuI | 1D Coordination Polymer | acs.orgacs.org |